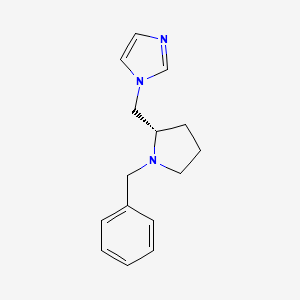
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is a chiral compound that features a pyrrolidine ring, a benzyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Imidazole Ring: The imidazole ring is attached through a condensation reaction involving an aldehyde or ketone precursor and an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-2-methylpyrrolidine: Lacks the imidazole ring, leading to different chemical properties.
1-Benzylimidazole: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is unique due to its combination of a chiral center, a benzyl group, and an imidazole ring. This structural arrangement imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C15H19N3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]imidazole |
InChI |
InChI=1S/C15H19N3/c1-2-5-14(6-3-1)11-18-9-4-7-15(18)12-17-10-8-16-13-17/h1-3,5-6,8,10,13,15H,4,7,9,11-12H2/t15-/m0/s1 |
InChI-Schlüssel |
MXJZHUDEFMMXNM-HNNXBMFYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
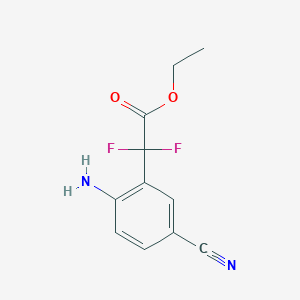
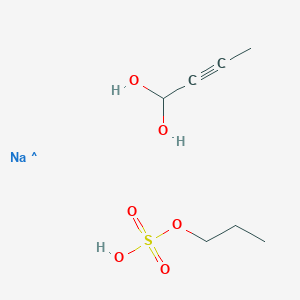
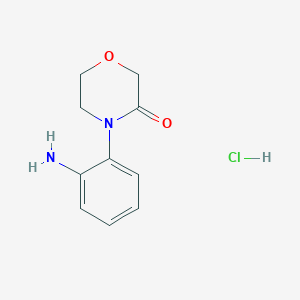
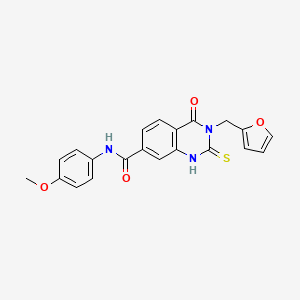

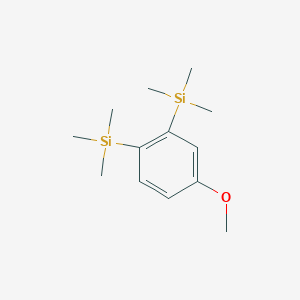
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
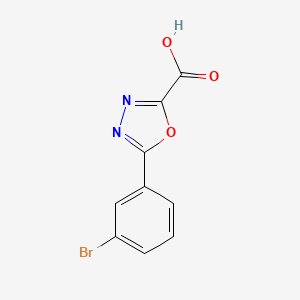
![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)

